molecular formula C7H8F2O B070341 7,7-Difluorobicyclo[3.2.0]heptan-2-one CAS No. 161941-22-6

7,7-Difluorobicyclo[3.2.0]heptan-2-one

Cat. No. B070341
M. Wt: 146.13 g/mol
InChI Key: FJTZIGNYUXTTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Difluorobicyclo[3.2.0]heptan-2-one, also known as DFHBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a fluorogenic substrate for the detection of RNA aptamers and riboswitches, which are important tools for the study of gene expression and regulation.

Mechanism Of Action

The mechanism of action of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the binding of the molecule to RNA aptamers and riboswitches, resulting in a conformational change that activates its fluorescence. The fluorophore in 7,7-Difluorobicyclo[3.2.0]heptan-2-one is quenched in its unbound state, but upon binding to RNA, it undergoes a structural change that allows fluorescence to occur. This mechanism allows for the specific detection of RNA molecules in live cells, providing a powerful tool for the study of gene expression and regulation.

Biochemical And Physiological Effects

7,7-Difluorobicyclo[3.2.0]heptan-2-one is a relatively non-toxic molecule that does not have any known biochemical or physiological effects. It is specifically designed to bind to RNA molecules and does not interact with other cellular components. This makes it an ideal tool for the study of RNA-based processes in live cells, as it does not interfere with normal cellular function.

Advantages And Limitations For Lab Experiments

The use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in scientific research has several advantages, including its specificity for RNA molecules, its ability to detect RNA in live cells, and its non-toxic nature. However, there are also some limitations to its use. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be difficult to synthesize and purify, which can limit its availability and increase its cost. In addition, the fluorescence signal from 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be affected by cellular autofluorescence, which can complicate data interpretation.

Future Directions

There are several future directions for research on 7,7-Difluorobicyclo[3.2.0]heptan-2-one and its applications. One area of interest is the development of new RNA aptamers and riboswitches that can be detected by 7,7-Difluorobicyclo[3.2.0]heptan-2-one, expanding the range of RNA-based processes that can be studied. Another area of interest is the development of new fluorophores that can be used in conjunction with 7,7-Difluorobicyclo[3.2.0]heptan-2-one to improve its sensitivity and specificity. Finally, there is a need for further studies to optimize the use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in live cells, including the development of new imaging techniques and the identification of strategies to reduce cellular autofluorescence.

Synthesis Methods

The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the reaction of cyclopropane with hydrogen fluoride in the presence of a catalyst to produce 7,7-difluorobicyclo[3.2.0]hept-2-ene. This compound is then converted to 7,7-Difluorobicyclo[3.2.0]heptan-2-one by reaction with an aldehyde or ketone in the presence of a reducing agent. The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.

Scientific Research Applications

7,7-Difluorobicyclo[3.2.0]heptan-2-one has been widely used in scientific research as a fluorogenic substrate for the detection of RNA aptamers and riboswitches. These molecules are important tools for the study of gene expression and regulation, as they can bind to specific RNA sequences and modulate their activity. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be used to detect the binding of RNA aptamers and riboswitches by fluorescence microscopy or flow cytometry, allowing researchers to study their behavior in live cells.

properties

CAS RN

161941-22-6

Product Name

7,7-Difluorobicyclo[3.2.0]heptan-2-one

Molecular Formula

C7H8F2O

Molecular Weight

146.13 g/mol

IUPAC Name

7,7-difluorobicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2

InChI Key

FJTZIGNYUXTTJL-UHFFFAOYSA-N

SMILES

C1CC(=O)C2C1CC2(F)F

Canonical SMILES

C1CC(=O)C2C1CC2(F)F

synonyms

Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI)

Origin of Product

United States

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